2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone
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Overview
Description
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of imidazobenzimidazoles This compound features a fused ring system combining imidazole and benzimidazole moieties, which are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the imidazole ring. The final step involves the attachment of the methoxyphenyl group.
Preparation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Imidazole Ring: The benzimidazole intermediate is then reacted with glyoxal and ammonia or primary amines to form the imidazole ring.
Attachment of Methoxyphenyl Group: The final step involves the acylation of the imidazobenzimidazole with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazobenzimidazole derivatives.
Scientific Research Applications
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole: Lacks the methoxyphenyl group but shares the core structure.
4-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
The unique combination of the imidazobenzimidazole core with a methoxyphenyl group distinguishes 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-methoxyphenyl)methanone from other compounds
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-13-8-6-12(7-9-13)16(21)20-11-10-19-15-5-3-2-4-14(15)18-17(19)20/h2-9H,10-11H2,1H3 |
InChI Key |
GTWUZBGBTWTHAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |
solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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